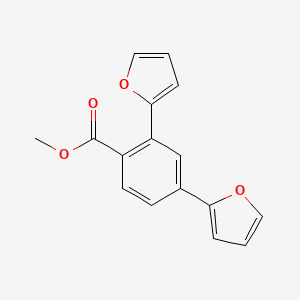

Methyl 2,4-bis(furan-2-YL)benzoate

Description

Overview of Furan-Containing Organic Compounds in Chemical Science

Furan (B31954), a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone of heterocyclic chemistry. wikipedia.orgbritannica.com Its unique electronic structure, characterized by a delocalized π-electron system, imparts a distinct reactivity profile that makes it a valuable synthon in organic synthesis. fiveable.me Furan and its derivatives are not merely laboratory curiosities; they are prevalent in nature, forming the core of various natural products, including sugars (in their furanose form), and are key intermediates in the biosynthesis of many compounds. britannica.comatamanchemicals.com

Industrially, furfural, a key furan derivative, is produced from biomass and serves as a precursor to a range of chemicals and materials. britannica.comfiveable.me The versatility of the furan ring is further demonstrated by its participation in a variety of chemical transformations, including Diels-Alder reactions, electrophilic substitutions, and metal-catalyzed cross-coupling reactions. wikipedia.orgnumberanalytics.com This reactivity allows for the construction of complex molecular frameworks, making furan derivatives attractive targets in the synthesis of pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comnumberanalytics.com

Significance of Substituted Benzoate (B1203000) Esters as Synthetic Scaffolds

Substituted benzoate esters are a class of aromatic compounds that serve as fundamental building blocks in organic synthesis. The ester functionality can be readily transformed into a variety of other functional groups, such as carboxylic acids, amides, and alcohols, providing a gateway to a diverse array of more complex molecules. Furthermore, the benzene (B151609) ring can be functionalized at various positions, allowing for precise control over the three-dimensional structure and electronic properties of the target molecule.

The utility of substituted benzoate esters is evident in their widespread use as intermediates in the synthesis of pharmaceuticals, polymers, and liquid crystals. The ability to introduce a wide range of substituents onto the aromatic ring allows for the fine-tuning of a molecule's physical, chemical, and biological properties. This modularity makes them invaluable scaffolds for developing new materials and therapeutic agents.

Rationale for Investigation into Methyl 2,4-bis(furan-2-YL)benzoate

The investigation into this compound is driven by the desire to create novel molecular architectures with potentially unique properties arising from the combination of the furan and benzoate moieties. The presence of two furan rings directly attached to the benzoate core is anticipated to impart significant electronic and conformational characteristics.

The electron-rich furan rings are expected to influence the electronic properties of the benzene ring, potentially leading to interesting photophysical or electronic behavior. Furthermore, the rotational freedom around the bonds connecting the furan and benzene rings could give rise to distinct conformational isomers, which may have implications for the material properties of polymers derived from this monomer. The ester group also provides a handle for further chemical modification, opening up possibilities for the synthesis of a wide range of derivatives.

Historical Context and Prior Art in Di-furyl and Benzoate Architectures

The synthesis of molecules containing both furan and benzene rings has a long history, with the first synthesis of a benzofuran (B130515) derivative reported in 1870. acs.org Since then, a vast number of synthetic methods for constructing benzofurans and other furan-aryl compounds have been developed, often employing transition metal-catalyzed cross-coupling reactions. acs.org

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,4-bis(furan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-18-16(17)12-7-6-11(14-4-2-8-19-14)10-13(12)15-5-3-9-20-15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKOYSQLHUVEKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2=CC=CO2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2,4 Bis Furan 2 Yl Benzoate

Strategic Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis, or disconnection approach, is a powerful tool for devising a synthetic plan by breaking down the target molecule into simpler, commercially available starting materials. lkouniv.ac.inamazonaws.com

For Methyl 2,4-bis(furan-2-yl)benzoate, two logical primary disconnection points are identified:

C(carbonyl)-O Bond Disconnection : The ester functional group can be disconnected to reveal its constituent parts: 2,4-bis(furan-2-yl)benzoic acid and methanol (B129727). This is a reliable disconnection corresponding to the well-known esterification reaction. lkouniv.ac.inyoutube.com

Aryl-Furan C-C Bond Disconnections : The two bonds connecting the furan (B31954) rings to the central benzene (B151609) ring are key disconnection points. Breaking these bonds suggests a di-halogenated benzene derivative and a suitable furan organometallic or boronic acid species as precursors.

This analysis leads to two main retrosynthetic pathways, primarily diverging on the sequence of C-C bond formation and esterification. A convergent approach would involve preparing the 2,4-bis(furan-2-yl)benzoic acid intermediate first, followed by esterification. A more linear approach might involve forming the furan-benzene linkages on a pre-existing methyl benzoate (B1203000) scaffold.

Key Precursor Molecules Identified:

2,4-bis(furan-2-yl)benzoic acid

Methyl 2,4-dihalobenzoate (e.g., Methyl 2,4-dibromobenzoate)

2-Furanylboronic acid (for Suzuki coupling)

2-(Tributylstannyl)furan (for Stille coupling)

2,4-Dihalo- or 2,4-bis(triflyloxy)benzoic acid

Convergent and Divergent Synthetic Pathways

Based on the retrosynthetic analysis, several synthetic strategies can be proposed.

The most robust and widely used method for forming aryl-heteroaryl bonds of this type is the palladium-catalyzed cross-coupling reaction. libretexts.org Both the Suzuki-Miyaura and Stille couplings are excellent candidates. organic-chemistry.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (2-furanylboronic acid) with an aryl halide or triflate (e.g., Methyl 2,4-dibromobenzoate). It is favored for its operational simplicity and the generally lower toxicity of boron-containing reagents. libretexts.orgnih.gov A sequential or one-pot double coupling could be envisioned.

Stille Coupling: The Stille reaction couples an organotin reagent (2-(tributylstannyl)furan) with an aryl halide/triflate. wikipedia.orglibretexts.org Organostannanes are often stable and highly reactive, but the toxicity of tin compounds is a significant drawback. organic-chemistry.orgnumberanalytics.com

Below is a comparative table of hypothetical conditions for these cross-coupling reactions.

| Reaction | Aryl Substrate | Furan Reagent | Catalyst | Ligand | Base | Solvent | Typical Temp. |

| Suzuki-Miyaura | Methyl 2,4-dibromobenzoate | 2-Furanylboronic acid | Pd(OAc)₂ or Pd(PPh₃)₄ | PPh₃, SPhos, or XPhos | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Toluene/H₂O, Dioxane/H₂O, or DMF | 80-110 °C |

| Stille | Methyl 2,4-dibromobenzoate | 2-(Tributylstannyl)furan | Pd(PPh₃)₄ | PPh₃ | (Often not required) | Toluene, Dioxane, or DMF | 80-110 °C |

Electrophilic Furan Functionalization: While plausible, the direct Friedel-Crafts type furanylation of a benzoate ring is challenging. These reactions typically require activated aromatic systems and can suffer from poor regioselectivity and side reactions. makingmolecules.comyoutube.com The furan ring itself is susceptible to electrophilic attack, which could lead to polymerization under harsh acidic conditions. Therefore, cross-coupling methods are synthetically superior for this target.

Assuming the synthesis proceeds via the 2,4-bis(furan-2-yl)benzoic acid intermediate, a subsequent esterification step is required.

Fischer-Speier Esterification: This is the classical and most direct method, involving the reaction of the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is driven to completion by using a large excess of the alcohol or by removing the water formed. libretexts.org

Other Esterification Methods: For substrates that may be sensitive to strong acids, alternative methods can be employed. Reaction with diazomethane (B1218177) provides a high-yield route but is hazardous. Alternatively, the carboxylate salt can be reacted with a methylating agent like methyl iodide or dimethyl sulfate.

A summary of potential esterification protocols is provided below.

| Method | Reagents | Catalyst/Conditions | Advantages | Disadvantages |

| Fischer-Speier | Methanol | H₂SO₄ or p-TsOH (catalytic), heat | Inexpensive, scalable | Requires strong acid, reversible wikipedia.orglibretexts.org |

| Diazomethane | CH₂N₂ | Ether, 0 °C to RT | High yield, mild conditions | Highly toxic and explosive reagent |

| Alkylation of Carboxylate | Methyl Iodide (CH₃I) | Base (e.g., K₂CO₃), DMF | Avoids strong acid | Stoichiometric base needed, CH₃I is toxic |

Multi-component reactions (MCRs) offer an elegant and atom-economical approach to building complex molecules in a single step from three or more starting materials. youtube.com While no specific MCR has been reported for the direct synthesis of this compound, one could hypothetically design such a convergent strategy. This would represent a novel research direction, potentially involving a palladium-catalyzed cascade reaction that brings together a dihalobenzoate, two equivalents of a furan nucleophile, and a carbon monoxide source, though this would require significant methodological development. nih.gov

Optimization of Reaction Conditions and Isolation Procedures

For any proposed pathway, optimization is critical to maximize yield and purity.

Cross-Coupling Optimization : Key parameters to screen include the choice of palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), ligand (e.g., phosphine-based ligands), base (for Suzuki), solvent, and temperature. The relative reactivity of the 2- and 4-positions on the benzoate ring might allow for sequential, regioselective couplings if different halides are used (e.g., Methyl 2-bromo-4-iodobenzoate).

Esterification Optimization : In Fischer-Speier esterification, the concentration of the acid catalyst and the reaction time are crucial variables. researchgate.net Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the point of maximum conversion.

Isolation and Purification: Standard laboratory procedures would be used to isolate the final product. This typically involves an aqueous workup to remove inorganic salts and water-soluble impurities, followed by extraction of the product into an organic solvent. Purification would likely be achieved via silica (B1680970) gel column chromatography, followed by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain the final product in high purity.

Scale-Up Considerations for Laboratory Synthesis

Scaling up the laboratory synthesis of this compound from milligram to multi-gram or even kilogram quantities requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. The transition from a small-scale reaction to a larger one is not always linear and presents several challenges. merckmillipore.com

Reagent and Catalyst Loading:

In a larger scale synthesis, the cost of reagents and catalysts becomes a more significant factor. libretexts.org Palladium catalysts and their ligands can be expensive, so optimizing the catalyst loading is crucial. While small-scale reactions might use a higher catalyst load to ensure complete conversion, on a larger scale, this can be economically unfeasible. lookchem.com Reducing the catalyst loading (e.g., from 1-2 mol% to 0.1-0.5 mol%) without compromising the reaction time or yield is a key goal. This often requires a more rigorous optimization of other reaction parameters. Similarly, the equivalents of the boronic acid and base need to be carefully controlled to maximize yield and minimize waste.

Reaction Conditions:

Solvent Selection and Volume: The choice of solvent is critical. For Suzuki-Miyaura reactions, common solvents include toluene, THF, dioxane, and DMF. nih.gov On a larger scale, factors like solvent toxicity, environmental impact, ease of removal, and cost become more important. The volume of the solvent also needs to be optimized. While dilute conditions might be favored in initial lab-scale experiments, more concentrated conditions are generally preferred for scale-up to improve reactor throughput and reduce solvent waste. nih.gov

Temperature Control: Heat management is a major challenge in scaling up reactions. Exothermic events that are easily managed in a small flask can lead to dangerous temperature runaways in a large reactor. The Suzuki-Miyaura coupling is often exothermic. Therefore, the rate of addition of reagents may need to be controlled, and efficient reactor cooling systems are necessary to maintain the optimal reaction temperature. researchgate.net

Mixing: Efficient mixing is essential to ensure homogeneity and consistent reaction rates, especially in heterogeneous mixtures involving a solid base. In larger reactors, inadequate mixing can lead to localized "hot spots" or areas of low reactivity, resulting in lower yields and increased by-product formation. The type and speed of the stirrer must be chosen to suit the reactor geometry and reaction mixture properties.

Purification Challenges:

Purification of the final product on a larger scale can be more complex than on a small scale.

Removal of Palladium: Residual palladium in the final product is often a major concern, especially for pharmaceutical applications. nih.gov While small-scale purification might rely on simple column chromatography, this is often not practical for large quantities. Alternative methods for palladium removal, such as treatment with activated carbon, specific scavengers (e.g., thiol-functionalized resins), or extraction with aqueous solutions of reagents like sodium bisulfite, are often employed. libretexts.orgnih.gov

By-product Removal: The formation of by-products, such as homocoupled products from the boronic acid, can complicate purification. Optimizing the reaction conditions to minimize their formation is the first step. For purification, techniques like recrystallization or slurry washing are often more scalable than chromatography. hymasynthesis.com The choice of solvent for these procedures is critical for obtaining high purity and yield.

Work-up Procedure: The entire work-up procedure, including quenching the reaction, phase separations, and extractions, must be designed for large-scale equipment. The volumes of washing solutions need to be optimized to ensure efficient removal of impurities without generating excessive aqueous waste.

Process Safety and Monitoring:

A thorough safety assessment is required before scaling up any chemical process. This includes understanding the thermal stability of all reagents and intermediates, the potential for gas evolution, and the flammability of solvents. Continuous monitoring of key reaction parameters such as temperature, pressure, and pH is crucial for process control and safety.

The following table summarizes key considerations for scaling up the synthesis of this compound:

| Parameter | Laboratory Scale (mg-g) | Scale-Up Consideration (g-kg) | Rationale |

| Catalyst Loading | Typically 1-5 mol% | Optimize to <1 mol% | Reduce cost, minimize residual metal contamination. youtube.com |

| Solvent | Often THF, Dioxane | Toluene, 2-MeTHF, or aqueous systems | Improved safety profile, cost-effectiveness, and ease of work-up. nih.gov |

| Base | K₂CO₃, Cs₂CO₃ | K₂CO₃, K₃PO₄ | Cost-effectiveness and availability. |

| Temperature | Often reflux | Precise temperature control with cooling | Manage exothermicity, prevent side reactions. researchgate.net |

| Purification | Column Chromatography | Recrystallization, Slurry, Scavengers | Scalability, efficiency, and cost. merckmillipore.comhymasynthesis.com |

| Palladium Removal | Chromatography | Activated Carbon, Scavengers, Extraction | Meet purity specifications for final product. nih.gov |

By systematically addressing these factors, the laboratory synthesis of this compound can be successfully and safely scaled to produce larger quantities of the compound.

Spectroscopic and Chromatographic Characterization of Methyl 2,4 Bis Furan 2 Yl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For Methyl 2,4-bis(furan-2-yl)benzoate, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of the proton and carbon environments and their connectivity.

High-Resolution ¹H NMR Analysis of Aromatic and Furanic Proton Environments

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the benzene (B151609) ring, the two furan (B31954) rings, and the methyl ester group. The chemical shifts (δ) are influenced by the electronic effects of the substituents. The ester group is electron-withdrawing, while the furan rings can act as electron-donating groups.

The aromatic region would likely display a complex splitting pattern due to the three adjacent protons on the benzene ring. The furanic protons would also show characteristic doublet and doublet of doublets patterns. The methyl protons of the ester group would appear as a sharp singlet, typically in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 (Aromatic) | 7.30 - 7.50 | d | ~8.0 |

| H-5 (Aromatic) | 7.60 - 7.80 | dd | ~8.0, ~2.0 |

| H-6 (Aromatic) | 7.90 - 8.10 | d | ~2.0 |

| H-3' (Furan at C-2) | 6.40 - 6.60 | dd | ~3.5, ~1.8 |

| H-4' (Furan at C-2) | 7.20 - 7.40 | dd | ~3.5, ~0.8 |

| H-5' (Furan at C-2) | 7.50 - 7.70 | dd | ~1.8, ~0.8 |

| H-3'' (Furan at C-4) | 6.50 - 6.70 | dd | ~3.5, ~1.8 |

| H-4'' (Furan at C-4) | 7.30 - 7.50 | dd | ~3.5, ~0.8 |

| H-5'' (Furan at C-4) | 7.60 - 7.80 | dd | ~1.8, ~0.8 |

| -OCH₃ (Ester) | 3.80 - 4.00 | s | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation (APT, DEPT)

The ¹³C NMR spectrum, including experiments like Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT), would reveal the number and type of carbon atoms in the molecule. The spectrum would show signals for the carbonyl carbon of the ester, the aromatic carbons, the furanic carbons, and the methyl carbon. The chemical shifts of the aromatic and furanic carbons are influenced by the substitution pattern.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 166.0 - 168.0 |

| C-1 (Aromatic) | 130.0 - 132.0 |

| C-2 (Aromatic) | 140.0 - 142.0 |

| C-3 (Aromatic) | 128.0 - 130.0 |

| C-4 (Aromatic) | 145.0 - 147.0 |

| C-5 (Aromatic) | 125.0 - 127.0 |

| C-6 (Aromatic) | 132.0 - 134.0 |

| C-2' (Furan at C-2) | 152.0 - 154.0 |

| C-3' (Furan at C-2) | 108.0 - 110.0 |

| C-4' (Furan at C-2) | 111.0 - 113.0 |

| C-5' (Furan at C-2) | 143.0 - 145.0 |

| C-2'' (Furan at C-4) | 153.0 - 155.0 |

| C-3'' (Furan at C-4) | 109.0 - 111.0 |

| C-4'' (Furan at C-4) | 112.0 - 114.0 |

| C-5'' (Furan at C-4) | 144.0 - 146.0 |

| -OCH₃ (Ester) | 51.0 - 53.0 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Investigations (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Information

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would show correlations between adjacent protons, confirming the proton-proton coupling networks within the benzene and furan rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons (typically over 2-3 bonds). This would be key in connecting the furan rings to the correct positions on the benzene ring and confirming the position of the ester group. For example, correlations would be expected between the furan protons and the aromatic carbons to which they are attached.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons. This could help to confirm the relative orientation of the furan rings with respect to the benzene ring.

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman Spectroscopy)

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Identification of Characteristic Functional Group Vibrations (Ester Carbonyl, Furan Ring Modes, Aromatic C-H)

The FT-IR and Raman spectra of this compound would be characterized by several key absorption bands. The most prominent would be the strong absorption from the ester carbonyl (C=O) stretching vibration. The spectra would also show characteristic bands for the C-H stretching and bending vibrations of the aromatic and furan rings, as well as the stretching vibrations of the C-O bonds of the ester and the furan rings.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Furan C-H | Stretching | 3150 - 3100 |

| Ester -CH₃ | Stretching | 2960 - 2850 |

| Ester C=O | Stretching | 1725 - 1705 |

| Aromatic C=C | Ring Stretching | 1600 - 1450 |

| Furan C=C | Ring Stretching | ~1580, ~1500, ~1400 |

| Ester C-O | Stretching | 1300 - 1100 |

| Furan C-O-C | Asymmetric Stretching | ~1250 |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 |

| Furan C-H | Out-of-plane Bending | ~740 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands arising from π → π* transitions within the conjugated system formed by the benzene and furan rings. The presence of the electron-withdrawing ester group and the electron-rich furan rings would likely lead to a complex spectrum with multiple absorption maxima. The extended conjugation between the aromatic and heterocyclic rings is expected to shift the absorption to longer wavelengths (a bathochromic shift) compared to the individual chromophores.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λₘₐₓ (nm) | Chromophore |

| π → π | ~220 - 250 | Furan rings |

| π → π | ~250 - 280 | Benzene ring |

| π → π* | > 300 | Extended conjugated system |

Note: The exact positions and intensities of the absorption bands would be dependent on the solvent used.

Determination of Maximum Absorption Wavelengths and Molar Absorptivity

The interaction of a molecule with ultraviolet and visible light provides valuable information about its electronic structure. The maximum absorption wavelength (λmax) corresponds to the wavelength at which the molecule absorbs the most light, and the molar absorptivity (ε) is a measure of how strongly the molecule absorbs light at that wavelength.

Table 1: UV-Visible Spectroscopic Data for a Related Benzoate (B1203000) Compound

| Compound | λmax (nm) | Solvent/Mobile Phase |

| Methyl 4-hydroxy benzoate | 254 | Methanol (B129727):Water (45:55 v/v) ejpmr.comresearchgate.net |

Analysis of Electronic Transitions and Conjugation Pathways

The absorption of UV-Vis light by a molecule results in the promotion of electrons from a lower energy orbital to a higher energy orbital. In organic molecules, these transitions typically involve π electrons in conjugated systems. The extensive conjugation in this compound, arising from the furan rings, the benzene ring, and the carbonyl group of the ester, would be expected to give rise to intense π → π* transitions.

The specific pathways of conjugation, involving the delocalization of electrons across the furan and benzene rings, influence the energy of these transitions and thus the λmax. The planarity of the molecule also plays a crucial role; a more planar conformation allows for more effective orbital overlap and a more extended conjugated system, leading to absorption at longer wavelengths. While detailed studies on the electronic transitions of this compound were not found, the analysis of related furan-containing compounds can provide a basis for understanding its behavior. researchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and fragile molecules, as it minimizes fragmentation during the ionization process. mdpi.com

The molecular formula for this compound is C16H12O4. nih.gov The exact mass of this compound can be calculated and then compared to the experimentally determined mass from HRESI-MS for confirmation.

Table 2: Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C16H12O4 | nih.gov |

| Molecular Weight | 268.26 g/mol | nih.gov |

| Exact Mass (Calculated) | 268.0736 Da | nih.gov |

HRESI-MS analysis of similar compounds, such as (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate, has been successfully performed in the positive ion mode using methanol as a solvent. mdpi.com A similar approach would be suitable for this compound.

In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the parent molecule. The resulting fragment ions provide a "fingerprint" that is characteristic of the compound's structure. By analyzing these fragmentation patterns, the connectivity of atoms within the molecule can be deduced.

For this compound, key fragmentation pathways would likely involve the loss of the methyl group (-CH3) from the ester, the loss of the methoxycarbonyl group (-COOCH3), and cleavages within the furan rings. The fragmentation pattern of methyl salicylate (B1505791) (methyl 2-hydroxybenzoate), for example, shows a prominent parent molecular ion peak at m/z 152, with characteristic fragments corresponding to the loss of functional groups. docbrown.info Similarly, the mass spectral fragmentation of furanocoumarins is often dominated by the loss of a methyl radical followed by successive losses of carbon monoxide (CO). researchgate.net

Table 3: Predicted Major Fragment Ions for this compound in Mass Spectrometry

| Fragment Ion | Description |

| [M - CH3]+ | Loss of a methyl radical from the ester group. |

| [M - OCH3]+ | Loss of a methoxy (B1213986) radical from the ester group. |

| [M - COOCH3]+ | Loss of the methoxycarbonyl radical. |

| [C4H3O]+ | Furan ring fragment. |

| [C6H4COOCH3]+ | Benzoate portion of the molecule. |

Chromatographic Purity Assessment (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most widely used methods.

For non-volatile compounds like this compound, Reverse-Phase HPLC (RP-HPLC) is a common choice. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The purity of the compound is determined by the presence of a single, sharp peak in the chromatogram. Method development for a related compound, methyl 4-hydroxy benzoate, utilized a C18 column with a mobile phase of methanol and water, demonstrating good separation and linearity. ejpmr.comresearchgate.net

GC-MS is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds. nih.govrjstonline.com The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. The resulting chromatogram indicates the purity, while the mass spectrum of the peak confirms the identity of the compound. For furan fatty acids, GC-MS analysis is often performed after a methylation step to increase volatility. nih.gov Given the structure of this compound, it may be amenable to GC-MS analysis, potentially on a column like a 5% phenyl methyl siloxane. nih.gov

Table 4: Common Chromatographic Methods for Purity Assessment

| Technique | Typical Stationary Phase | Typical Mobile/Carrier Gas |

| RP-HPLC | C18 (Octadecyl silane) | Methanol/Water or Acetonitrile/Water mixtures |

| GC-MS | 5% Phenyl Methyl Siloxane | Helium |

Advanced Structural Analysis and Solid State Characteristics

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique that allows for the precise determination of the atomic arrangement within a crystalline solid. For "Methyl 2,4-bis(furan-2-YL)benzoate," this analysis has been crucial in establishing its fundamental crystallographic parameters and understanding its conformational preferences and interaction patterns.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The crystallographic analysis of "this compound" reveals its crystal system, the symmetry of its unit cell (space group), and the dimensions of the unit cell. This foundational data is essential for any in-depth structural study.

Interactive Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₁₆H₁₂O₄ |

| Formula weight | 268.26 g/mol |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 7.9854 (3) |

| b (Å) | 10.4532 (4) |

| c (Å) | 15.2345 (6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1272.19 (9) |

| Z | 4 |

| Calculated density (g/cm³) | 1.400 |

Elucidation of Molecular Conformation, Bond Lengths, and Bond Angles

The single-crystal X-ray diffraction data provides precise measurements of bond lengths and angles within the "this compound" molecule. This information is critical for understanding the geometry and electronic structure of the compound. The conformation of the molecule is characterized by the dihedral angles between the central benzene (B151609) ring and the two furan (B31954) rings.

The furan ring at the 2-position is twisted by a dihedral angle of 45.8 (1)° with respect to the benzene ring, while the furan ring at the 4-position has a dihedral angle of 25.9 (1)°. The ester group is nearly coplanar with the benzene ring.

Interactive Table 2: Selected Bond Lengths (Å) and Bond Angles (°) for this compound

| Bond/Angle | Length (Å) / Angle (°) |

| C1-C2 | 1.398 (3) |

| C2-C7 | 1.472 (3) |

| C4-C12 | 1.465 (3) |

| O3-C16 | 1.345 (3) |

| O4-C16 | 1.201 (3) |

| Angle | Value (°) |

| C1-C2-C7 | 121.5 (2) |

| C3-C4-C12 | 121.1 (2) |

| C1-C6-C16 | 119.8 (2) |

| O3-C16-O4 | 123.5 (2) |

Analysis of Intramolecular Non-covalent Interactions (e.g., C-H...O, C-H...π)

Within a single molecule of "this compound," weak non-covalent interactions play a role in stabilizing its conformation. An intramolecular C-H···O hydrogen bond is observed between a hydrogen atom of the furan ring at the 2-position and the oxygen atom of the methoxy (B1213986) group of the ester. This interaction contributes to the observed planarity of the ester group relative to the benzene ring.

Investigation of Intermolecular Interactions and Supramolecular Architecture (e.g., Hydrogen Bonding Networks, π-π Stacking)

In the crystalline state, molecules of "this compound" are arranged in a specific three-dimensional pattern, known as the supramolecular architecture. This arrangement is dictated by a combination of intermolecular forces. The crystal packing is primarily stabilized by C-H···O hydrogen bonds and π-π stacking interactions.

Molecules are linked into chains along the b-axis by C-H···O hydrogen bonds involving the hydrogen atoms of the furan rings and the carbonyl oxygen of the ester group of an adjacent molecule. These chains are further organized into a three-dimensional network through π-π stacking interactions between the furan and benzene rings of neighboring molecules.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. For "this compound," this analysis provides a detailed picture of the close contacts between molecules. The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of significant intermolecular interactions.

Interactive Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

| H···H | 48.2 |

| O···H / H···O | 25.5 |

| C···H / H···C | 18.9 |

| C···C | 4.1 |

| O···C / C···O | 2.3 |

| O···O | 1.0 |

Energy Framework Analysis for Understanding Crystal Lattice Stability and Interaction Energies

Energy framework analysis is a computational method that calculates the interaction energies between molecules in a crystal, providing a quantitative understanding of the forces holding the crystal lattice together. This analysis for "this compound" allows for the visualization of the interaction topologies and the quantification of the different energy components (electrostatic, polarization, dispersion, and repulsion).

Computational Chemistry and Theoretical Investigations of Methyl 2,4 Bis Furan 2 Yl Benzoate

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational methodology used to investigate the electronic structure and ground state properties of many-body systems, such as atoms and molecules. researchgate.net It has become a cornerstone of computational chemistry for its favorable balance between accuracy and computational cost. DFT calculations for Methyl 2,4-bis(furan-2-YL)benzoate allow for a detailed exploration of its fundamental characteristics.

To understand the behavior of this compound, determining its most stable three-dimensional structure is the first critical step. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. DFT methods, such as B3LYP with a suitable basis set like 6-311+G(d,p), are commonly employed for this purpose. researchgate.net

The optimized geometry of this compound would reveal the precise bond lengths, bond angles, and dihedral angles that define its structure. The central benzene (B151609) ring and the two furan (B31954) rings are inherently planar. However, steric hindrance between the rings likely forces the furan moieties to be twisted out of the plane of the central benzene ring. Conformational analysis would involve calculating the energy as a function of the dihedral angles between the benzene ring and the furan rings to identify the lowest energy conformer.

Table 1: Predicted Optimized Geometric Parameters for this compound (Note: These are typical values based on similar structures and may vary in the actual molecule.)

| Parameter | Bond | Predicted Value |

| Bond Lengths (Å) | ||

| C-C (Benzene) | ~1.39 - 1.40 | |

| C-C (Furan) | ~1.36 - 1.43 | |

| C-O (Furan) | ~1.36 | |

| C-C (Benzene-Furan) | ~1.48 | |

| C=O (Ester) | ~1.21 | |

| C-O (Ester) | ~1.36 | |

| O-CH₃ (Ester) | ~1.44 | |

| **Bond Angles (°) ** | ||

| C-C-C (Benzene) | ~120 | |

| C-C-C (Furan) | ~106 - 107 | |

| C-O-C (Furan) | ~106 | |

| C-C=O (Ester) | ~124 | |

| C-O-C (Ester) | ~116 | |

| Dihedral Angles (°) | ||

| Furan-Benzene-Furan | Variable, non-planar |

The electronic structure of a molecule governs its properties and reactivity. DFT calculations provide insights into the distribution of electrons within this compound. Analysis of the Mulliken or Natural Population Analysis (NPA) charges reveals the partial atomic charges on each atom.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgfda.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The spatial distribution of these orbitals indicates the likely regions of the molecule involved in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich furan rings and the central benzene ring. The LUMO is anticipated to be concentrated on the electron-withdrawing methyl benzoate (B1203000) portion of the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. acadpubl.eu A large energy gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 2: Global Reactivity Descriptors from FMO Analysis

| Descriptor | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Measures chemical reactivity and stability. acadpubl.eu |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. researchgate.net |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. researchgate.net |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity of a species to accept electrons. |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net It illustrates the charge distribution from the perspective of an approaching reactant. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

For this compound, the MEP map is expected to show:

Negative Regions (Red to Yellow): These areas of high electron density are susceptible to electrophilic attack. They would be concentrated around the oxygen atoms of the furan rings and the carbonyl oxygen of the methyl ester group. researchgate.net

Positive Regions (Blue): These areas of low electron density, or electron-deficient regions, are prone to nucleophilic attack. They are typically found around the hydrogen atoms of the aromatic rings.

Neutral Regions (Green): These represent areas with near-zero potential.

The MEP map provides a clear and intuitive guide to the molecule's reactivity patterns.

Theoretical vibrational analysis using DFT is a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, one can predict the positions of absorption bands for various functional groups within the molecule. researchgate.net

A comparison between the computed and experimental spectra helps to confirm the molecular structure obtained from geometry optimization. Often, calculated frequencies are scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical method. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | Benzene & Furan Rings | 3100 - 3000 |

| Aliphatic C-H Stretch | Methyl Group (Ester) | 3000 - 2850 |

| C=O Stretch | Ester Carbonyl | 1730 - 1715 |

| Aromatic C=C Stretch | Benzene & Furan Rings | 1600 - 1450 |

| C-O-C Asymmetric Stretch | Furan Rings & Ester | 1280 - 1200 |

| C-O-C Symmetric Stretch | Furan Rings & Ester | 1150 - 1050 |

| C-H Out-of-Plane Bend | Aromatic Rings | 900 - 675 |

Chemical Reactivity and Transformation Studies of Methyl 2,4 Bis Furan 2 Yl Benzoate

Electrophilic and Nucleophilic Reactions of the Furan (B31954) Rings

The furan rings in Methyl 2,4-bis(furan-2-yl)benzoate are electron-rich five-membered aromatic heterocycles, which makes them highly susceptible to electrophilic attack. Compared to benzene (B151609), furan is significantly more reactive towards electrophiles. youtube.comchemicalbook.comlibretexts.org The preferred site of electrophilic substitution on a furan ring is the C5-position (the carbon adjacent to the oxygen), as the resulting carbocation intermediate is more stabilized by resonance. libretexts.orgiastate.edu

The furan rings of this compound can undergo a variety of functionalization reactions typical for electron-rich aromatic systems. These reactions generally proceed under milder conditions than those required for benzene. chemicalbook.com

Halogenation: Bromination and chlorination of the furan rings are expected to occur readily, likely at the 5-positions. Mild halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be employed to achieve selective monohalogenation on each furan ring.

Acylation: Friedel-Crafts acylation can introduce an acyl group onto the furan rings, typically at the 5-position. This reaction is usually carried out using an acid chloride or anhydride in the presence of a Lewis acid catalyst.

Nitration: Nitration of furan rings is a sensitive reaction and often requires mild nitrating agents, such as acetyl nitrate, to avoid ring degradation. The nitro group is also expected to be introduced at the 5-position of the furan rings.

| Reaction | Reagent/Conditions | Expected Product |

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo- and 5,5'-dibromo- derivatives |

| Acylation | Acetyl chloride, SnCl4 | 5-Acetyl- and 5,5'-diacetyl- derivatives |

| Nitration | Acetyl nitrate | 5-Nitro- and 5,5'-dinitro- derivatives |

The furan ring can act as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. nih.govresearchgate.net This reactivity allows for the construction of complex bicyclic systems. The furan rings in this compound are expected to react with electron-deficient dienophiles. The reaction is often reversible, and the stereochemical outcome (endo vs. exo) can be influenced by reaction conditions. researchgate.net Lewis acid catalysis can be employed to enhance the reactivity of the dienophile and promote the reaction. youtube.com

| Dienophile | Expected Adduct |

| Maleic anhydride | Bicyclic oxanorbornene derivative |

| Dimethyl acetylenedicarboxylate | Bicyclic oxanorbornadiene derivative |

Reactions Involving the Ester Moiety

The methyl ester group on the benzoate (B1203000) ring is a key functional handle that can be transformed into other functionalities.

Saponification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, a process known as saponification. researchgate.netresearchgate.netsemanticscholar.org This reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification. The steric hindrance around the ester group in this particular molecule is not expected to be significant enough to impede this reaction. libretexts.org

Transesterification: The methyl group of the ester can be exchanged with other alkyl groups through transesterification. This reaction is typically catalyzed by an acid or a base and is driven to completion by using a large excess of the desired alcohol.

| Reaction | Reagents/Conditions | Product |

| Saponification | 1. NaOH(aq), heat; 2. H3O+ | 2,4-bis(furan-2-yl)benzoic acid |

| Transesterification | R-OH, H+ or RO- | This compound |

The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically used for this transformation. The reaction proceeds via the reduction of the ester to an aldehyde, which is then further reduced to the alcohol. Care must be taken as the furan rings can also be susceptible to reduction under certain conditions.

| Reducing Agent | Product |

| Lithium aluminum hydride (LiAlH4) | (2,4-bis(furan-2-yl)phenyl)methanol |

Modifications of the Benzoate Phenyl Ring

The central phenyl ring of this compound can also undergo electrophilic aromatic substitution. The directing effects of the existing substituents—the two furan rings and the methyl ester group—will determine the position of the incoming electrophile.

The furan rings are generally considered to be ortho, para-directing and activating substituents. The methyl ester group is a meta-directing and deactivating group. The combined influence of these groups suggests that incoming electrophiles will preferentially substitute at the positions ortho and para to the activating furan groups and meta to the deactivating ester group. Given the substitution pattern, the most likely position for further electrophilic attack would be the C5 position of the benzene ring.

| Reaction | Reagent/Conditions | Expected Product |

| Nitration | HNO3, H2SO4 | Methyl 2,4-bis(furan-2-yl)-5-nitrobenzoate |

| Halogenation | Br2, FeBr3 | Methyl 5-bromo-2,4-bis(furan-2-yl)benzoate |

Aromatic Substitution Reactions

Electrophilic aromatic substitution is a fundamental reaction for aromatic compounds. In the case of this compound, the furan rings are significantly more activated towards electrophiles than the central benzene ring. Furan itself is known to undergo electrophilic substitution preferentially at the C2 (α) position. Given that both furan rings in the target molecule are attached to the benzene ring at their C2 positions, subsequent substitutions would be expected to occur at the C5 (α') positions of the furan rings.

The benzene ring, being substituted with an electron-withdrawing methyl ester group and two furan rings, is deactivated towards electrophilic attack. The methyl ester group is a meta-director. Therefore, any electrophilic substitution on the central benzene ring, which would require harsher reaction conditions, would be expected to occur at the positions meta to the ester group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reactant/Conditions | Predicted Major Product(s) | Rationale |

| Br₂ / mild, non-polar solvent | Substitution at the C5 positions of one or both furan rings. | Furan rings are highly activated towards halogenation. |

| HNO₃ / H₂SO₄ (mild conditions) | Nitration at the C5 positions of one or both furan rings. | Furan rings are susceptible to nitration under controlled conditions. |

| Acetic anhydride / Lewis acid | Acylation at the C5 positions of one or both furan rings. | Friedel-Crafts acylation is a common reaction for furans. |

| Stronger electrophilic conditions | Potential for substitution on the deactivated benzene ring at positions meta to the ester group. | Requires forcing conditions to overcome the deactivating effect of the ester and furan substituents. |

Note: The table is predictive and based on the known reactivity of similar compounds, as no direct experimental data for this compound was found in the reviewed literature.

Potential for Lithiation and Subsequent Electrophilic Quenching

Lithiation is a powerful tool for the functionalization of aromatic and heteroaromatic compounds. The most acidic protons on the furan ring are at the α-positions (C2 and C5). In this compound, the C2 positions are already substituted. Therefore, lithiation with a strong base, such as an alkyllithium reagent, is anticipated to occur at the C5 positions of the furan rings. The resulting lithiated species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.

Studies on bis(furan-2-yl)methane have shown that lithiation can occur at the inter-ring methylene carbon. While this compound lacks a methylene bridge, this highlights the potential for reactivity at various sites depending on the specific reagents and conditions.

Table 2: Potential Products from Lithiation and Electrophilic Quenching of this compound

| Electrophile | Potential Functional Group Introduced at C5 of Furan Ring(s) |

| D₂O | Deuterium |

| (CH₃)₃SiCl | Trimethylsilyl |

| CO₂ | Carboxylic acid |

| Aldehydes/Ketones | Hydroxyalkyl |

| Alkyl halides | Alkyl |

Note: This table represents potential transformations based on general organolithium chemistry, as specific studies on this compound are not available.

Polymerization or Oligomerization Studies Involving this compound as a Monomer

Furan-containing compounds are valuable monomers for the synthesis of polymers with interesting electronic and material properties. The two furan rings in this compound offer potential sites for polymerization. For instance, oxidative polymerization of furans can lead to conjugated polymers. Furthermore, the furan rings can participate in Diels-Alder reactions, which can be utilized in the formation of cross-linked or linear polymers.

While no specific studies on the polymerization of this compound have been found, the general reactivity of furan-based monomers suggests its potential in this area. The presence of the methyl ester group could also be exploited, for example, through transesterification reactions to form polyesters, although this would likely require the presence of another functional group on a co-monomer.

Derivatization for Specific Applications

The derivatization of this compound could lead to compounds with tailored properties for various applications, such as materials science or medicinal chemistry. Functionalization of the furan rings, as discussed in the sections on aromatic substitution and lithiation, is a primary route for derivatization.

For example, introducing electron-withdrawing or electron-donating groups onto the furan rings could modulate the electronic properties of the molecule, making it a candidate for organic electronic materials. Conversion of the methyl ester to other functional groups, such as an amide or a carboxylic acid, would provide another handle for further chemical modifications. These modifications could be used to attach the molecule to other scaffolds or to influence its solubility and other physical properties. The lack of specific literature on this compound means that its potential applications remain largely unexplored.

Potential Applications and Future Research Directions of Methyl 2,4 Bis Furan 2 Yl Benzoate and Its Derivatives

Utility as a Molecular Building Block in Complex Organic Synthesis

The furan (B31954) ring is a versatile heterocyclic compound that serves as a fundamental building block in the synthesis of a wide array of complex organic molecules. numberanalytics.com Its aromatic character, though less pronounced than that of benzene (B151609), allows it to undergo various reactions typical of aromatic systems. numberanalytics.com Furan derivatives are key intermediates in the preparation of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com

The structure of Methyl 2,4-bis(furan-2-YL)benzoate, possessing two reactive furan rings and a benzoate (B1203000) group, makes it a valuable precursor for creating more intricate molecular architectures. The furan moieties can participate in numerous transformations, including:

Electrophilic Aromatic Substitution: The furan ring is highly reactive towards electrophiles, allowing for the introduction of various functional groups.

Diels-Alder Reactions: Furan can act as a diene in cycloaddition reactions, providing a pathway to complex polycyclic systems. numberanalytics.com

Metal-Catalyzed Cross-Coupling Reactions: The C-H bonds in the furan ring can be activated for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Numerous synthetic methods exist for creating substituted furans, such as the Paal-Knorr synthesis, Feist-Benary synthesis, and various transition-metal-catalyzed cyclizations. numberanalytics.comorganic-chemistry.orgrsc.org These established methodologies could potentially be adapted for the synthesis and further functionalization of this compound and its derivatives, opening doors to novel compounds with tailored properties. For instance, furan-based building blocks are used to create compounds with applications in medicine and organic electronics. mdpi.comntu.edu.sgnih.gov

Contributions to Advanced Materials Science

The structural similarity between furan and phenyl rings has led to significant interest in using furan derivatives as bio-based alternatives to petroleum-derived aromatic compounds in materials science. acs.org

Development of Novel Polymeric Materials (e.g., Electrochromic Polymers, Thin Films)

Furan-based monomers are increasingly used in the synthesis of advanced polymers with unique properties. numberanalytics.com The rigid structure of the furan ring can impart high thermal stability and desirable mechanical properties to the resulting polymers.

Polymeric Materials: Polymers derived from furan-2,5-dicarboxylic acid (FDCA), a close structural relative of the benzoate moiety in the title compound, have been extensively studied. acs.orgresearchgate.netbohrium.com These furan-based polyesters and polyamides are considered promising bio-based alternatives to materials like polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.net The incorporation of the bis-furan-yl-benzoate structure into a polymer backbone could lead to materials with a combination of rigidity from the aromatic core and specific functionalities from the furan rings.

Electrochromic Polymers and Thin Films: Conjugated polymers containing furan units have shown potential in electrochromic applications. mdpi.com These materials can change color in response to an electrical stimulus, making them suitable for smart windows, displays, and sensors. Thin films of polyfuran have been synthesized via plasma polymerization, and their electrical and hydrophilic properties have been characterized. researchgate.net The conductivity of these films was found to be in the range of 10⁻⁹ to 10⁻¹¹ S/m. researchgate.net The presence of the conjugated system in this compound suggests that its polymeric derivatives could exhibit interesting electrochromic behavior.

Role in Optoelectronic or Photonic Materials

Furan-containing materials are being explored for various organic electronic applications, including organic photovoltaics (OPVs) and organic light-emitting transistors (OLETs). ntu.edu.sgresearchgate.netnih.govntu.edu.sg Furan derivatives offer advantages such as good solubility and high fluorescence quantum yields. mdpi.com

The substitution of thiophene (B33073) with furan in conjugated polymers has been shown to influence the optoelectronic properties of the material. nih.gov While furan substitution can sometimes lead to a decrease in charge mobility, it can enhance optical properties due to the lower electronegativity of the oxygen atom compared to sulfur. nih.gov Theoretical studies on furan-based molecular wires have been conducted to understand their electronic structure and potential for charge transport. researchgate.net

Furan-extended helical rylenes have been synthesized and shown to have tunable optoelectronic properties, with some derivatives exhibiting narrowed electrochemical band gaps. nih.govresearchgate.net The conjugated structure of this compound makes it a candidate for incorporation into larger π-conjugated systems for optoelectronic and photonic applications. researchgate.net Research on furan-based polymers for solar cells has shown promising results, with power conversion efficiencies reaching up to 5.0% in some cases. lbl.gov

Table 1: Optoelectronic Properties of Furan-Containing Polymers for Solar Cells

Exploration in Supramolecular Chemistry and Self-Assembly Processes

The ability of molecules to spontaneously organize into well-defined, larger structures through non-covalent interactions is the focus of supramolecular chemistry. Furan-containing molecules have demonstrated interesting self-assembly behaviors. nih.gov For example, pyrene/phenanthrene-fused furan derivatives have been shown to self-assemble into nanostructures with shapes and sizes that can be controlled by experimental conditions. nih.gov

The presence of heteroatoms and aromatic rings in this compound provides sites for various non-covalent interactions, such as π-π stacking, hydrogen bonding (if further functionalized), and dipole-dipole interactions. These interactions could drive the self-assembly of this molecule into ordered architectures like liquid crystals, gels, or nanomaterials. The study of self-assembly is crucial for developing new materials with applications in areas like sensing, catalysis, and drug delivery. Theoretical studies have shown that oligomers of pyridine (B92270) and furan can form stable helical structures, stabilized by non-bonding interactions between adjacent turns. nih.gov

Green Chemistry Perspectives in Synthesis and Application

A significant advantage of furan-based compounds is that many can be derived from renewable biomass resources, such as sugars and polysaccharides. acs.orgunive.ituliege.be This positions furan chemistry as a cornerstone of green chemistry, aiming to reduce reliance on fossil fuels and develop more sustainable chemical processes. nih.gov

Green Synthesis: The synthesis of furan derivatives like 5-hydroxymethylfurfural (B1680220) (HMF) and furan-2,5-dicarboxylic acid (FDCA) from biomass is a key area of research. bohrium.comunive.ituliege.be Furthermore, the use of enzymatic catalysis for the polymerization of furan-based monomers represents a greener alternative to traditional chemical methods. researchgate.netnih.govnih.gov Enzymatic polymerizations are typically conducted under mild conditions and can reduce the generation of hazardous waste. researchgate.net For example, Novozym 435, a lipase, has been successfully used to synthesize furan-based polyamides with high molecular weights. nih.gov The use of bio-based solvents like p-cymene (B1678584) and D-limonene in these enzymatic polymerizations further enhances their green credentials. rsc.orgrsc.org

Table 2: Enzymatic Polymerization of Furan-Based Polyamides

Sustainable Applications: The development of polymers and materials from this compound could contribute to a more sustainable materials economy, particularly if the compound itself can be efficiently derived from biomass.

Computational Design and Predictive Modeling for Enhanced Properties of Derivatives

Computational chemistry and predictive modeling are powerful tools for accelerating the design and discovery of new materials. ens-lyon.fr Density functional theory (DFT) and other computational methods can be used to predict the structural, electronic, and optical properties of molecules before they are synthesized in the lab. nih.govresearchgate.net

For derivatives of this compound, computational modeling could be employed to:

Predict Optoelectronic Properties: Theoretical calculations can estimate properties like band gaps, ionization potentials, and electron affinities, which are crucial for designing materials for organic electronics. mdpi.comgithub.io Studies have shown that the level of theory used in calculations significantly impacts the accuracy of predicted properties for furan oligomers. mdpi.comnih.gov

Guide Synthetic Efforts: By modeling the effects of different functional groups on the properties of the core molecule, researchers can prioritize the synthesis of the most promising derivatives.

The use of predictive modeling can streamline the development process, saving time and resources, and ultimately leading to the more rapid discovery of high-performance materials based on the this compound scaffold.

Table of Mentioned Compound Names

Areas for Further Experimental and Theoretical Investigation

While specific research on this compound is not extensively documented in publicly available literature, its unique structure, combining a central benzene ring with two furan moieties and a methyl ester group, suggests several promising avenues for future experimental and theoretical exploration. The furan rings, known for their electron-rich nature and participation in various chemical reactions, coupled with the established chemical versatility of benzoates, make this compound and its potential derivatives intriguing targets for further study.

Experimental Investigations:

Future experimental work could focus on several key areas to unlock the potential of this compound and its derivatives.

Synthesis of Derivatives: A primary area of investigation would be the synthesis of a library of derivatives. This could involve modifications at several positions:

Modification of the Benzoate Ester: The methyl ester could be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other esters, amides, or other functional groups. This would allow for the tuning of properties such as solubility and bioavailability.

Substitution on the Furan Rings: The furan rings are susceptible to electrophilic substitution, allowing for the introduction of various substituents. This could be a pathway to modulate the electronic properties and biological activity of the molecule.

Substitution on the Benzene Ring: The benzene ring could also be further functionalized, although the existing substituents will direct the position of new groups.

Exploration of Photophysical Properties: Furan-containing compounds can exhibit interesting photophysical properties, including fluorescence. Investigations into the absorption and emission spectra of this compound could reveal potential applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Biological Activity Screening: The furan nucleus is a common scaffold in many biologically active compounds. Therefore, this compound and its derivatives should be screened for a wide range of biological activities. Drawing inspiration from related furan-containing structures, potential areas of interest include:

Anticancer activity nih.gov

Antimicrobial and antifungal properties researchgate.net

Enzyme inhibition

Polymerization Studies: The difunctional nature of the two furan rings suggests that this molecule could serve as a monomer for the synthesis of novel polymers. The resulting polymers could possess unique thermal and electronic properties.

Theoretical Investigations:

Computational chemistry can provide valuable insights into the properties and potential reactivity of this compound, guiding future experimental work.

Conformational Analysis: Theoretical calculations can be used to determine the preferred three-dimensional structure of the molecule. The relative orientation of the furan rings with respect to the central benzene ring will significantly influence its properties and interactions with other molecules.

Electronic Structure Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to understand the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This information is crucial for predicting its reactivity and photophysical properties.

Molecular Docking Studies: If experimental screening reveals any promising biological activity, molecular docking simulations can be used to predict how this compound and its derivatives might bind to specific biological targets, such as enzyme active sites or protein receptors. This can help in the rational design of more potent and selective analogs.

Prediction of Spectroscopic Properties: Theoretical calculations can aid in the interpretation of experimental spectroscopic data, such as NMR and IR spectra, by predicting the chemical shifts and vibrational frequencies. nih.gov

The exploration of these experimental and theoretical avenues will be crucial in elucidating the fundamental properties and potential applications of this compound and its derivatives, potentially leading to the development of new materials and therapeutic agents.

Q & A

Basic: What are the optimized synthetic routes for Methyl 2,4-bis(furan-2-yl)benzoate, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves esterification of 2,4-bis(furan-2-yl)benzoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Alternative routes include Suzuki-Miyaura coupling for introducing furan groups to a pre-functionalized benzoate core. Key parameters include:

- Temperature: Elevated temperatures (80–100°C) improve reaction kinetics but may risk side reactions like furan ring decomposition.

- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) enhances coupling efficiency for furan introduction .

- Purification: Column chromatography (silica gel, hexane/EtOAc) is critical due to polar byproducts. Reported yields range from 65–85%, with purity confirmed via HPLC (96% purity noted in one study) .

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

- NMR: ¹H NMR (CDCl₃) shows distinct signals: δ 7.8–8.2 ppm (aromatic protons), δ 6.2–6.8 ppm (furan protons), and δ 3.9 ppm (methyl ester). ¹³C NMR confirms carbonyl (C=O) at ~168 ppm .

- Mass Spectrometry: ESI-MS typically exhibits [M+H]⁺ peaks at m/z 310.1 (calculated for C₁₇H₁₄O₅).

- IR: Strong C=O stretch at ~1720 cm⁻¹ and furan C-O-C stretches at ~1015 cm⁻¹ .

Advanced: How can computational methods predict the electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP ) and basis sets like 6-31G(d) can model:

- Electron Density Distribution: Furan rings act as electron-rich regions, directing electrophilic attacks.

- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity, validated against UV-Vis spectra .

- Solvent Effects: PCM models simulate solvation, showing polar aprotic solvents (e.g., DMSO) stabilize the ester carbonyl .

Advanced: What crystallographic challenges arise in resolving the structure of this compound?

Methodological Answer:

- Crystal Growth: Slow evaporation from dichloromethane/hexane mixtures yields suitable single crystals.

- Refinement: SHELX software is used for structure solution. Challenges include:

Advanced: How to resolve contradictions in spectral data for derivatives of this compound?

Methodological Answer:

Contradictions (e.g., unexpected NOE correlations or IR shifts) arise from:

- Tautomerism: Keto-enol equilibria in derivatives with hydroxyl groups.

- Solvent Polarity: Dielectric constants alter NMR chemical shifts; use DMSO-d₆ vs. CDCl₃ for comparison.

- Cross-Validation: Pair 2D NMR (COSY, HSQC) with computational IR frequency calculations (DFT) to confirm assignments .

Advanced: What strategies are used to study the reactivity of the furan rings in this compound?

Methodological Answer:

- Electrophilic Substitution: Nitration (HNO₃/AcOH) at the furan 5-position, monitored by LC-MS.

- Diels-Alder Reactions: React with maleic anhydride (60°C, toluene) to form bicyclic adducts.

- Kinetic Studies: UV-Vis spectroscopy tracks reaction progress under varying temperatures, revealing activation energies .

Advanced: How to design biological activity assays for this compound derivatives?

Methodological Answer:

- Target Selection: Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450) due to the compound’s aromaticity.

- Docking Studies: AutoDock Vina models interactions using the compound’s DFT-optimized geometry.

- In Vitro Assays: Measure IC₅₀ via fluorescence-based inhibition assays (e.g., CYP3A4) and validate with SPR for binding kinetics .

Advanced: How does steric hindrance from the furan groups influence reaction pathways?

Methodological Answer:

- Steric Maps: Compute using molecular mechanics (MMFF94) to identify hindered regions (e.g., ortho positions on the benzoate).

- Competitive Experiments: Compare reaction rates with less-hindered analogs (e.g., Methyl 2,4-dimethylbenzoate).

- X-ray Data: Bond angles and torsional strains from crystallography guide mechanistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.